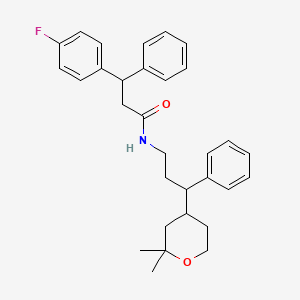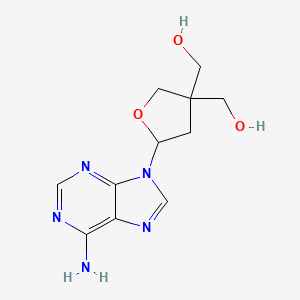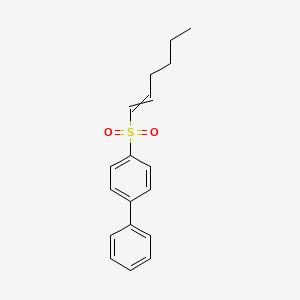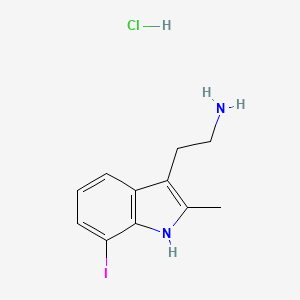
2-Methyl-5-propoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-propoxyaniline is an organic compound belonging to the class of anilines, which are derivatives of aniline where one or more hydrogen atoms on the benzene ring are replaced by other substituents. This compound is characterized by a benzene ring substituted with a methyl group at the second position and a propoxy group at the fifth position, along with an amino group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyl-5-propoxyaniline can be synthesized through various synthetic routes. One common method involves the nitration of 2-methylpropanol to produce 2-methyl-5-nitropropane, followed by reduction to form 2-methyl-5-aminopropane. This intermediate is then reacted with aniline to yield this compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and subsequent reactions with aniline derivatives.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-5-propoxyaniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Substitution reactions often involve halogenation, where reagents like bromine (Br₂) or chlorine (Cl₂) are used.
Major Products Formed:
Oxidation: The oxidation of this compound can produce various oxidized derivatives, such as quinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Halogenation can result in the formation of halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
2-Methyl-5-propoxyaniline has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in biological studies to investigate the effects of aniline derivatives on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Methyl-5-propoxyaniline exerts its effects involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Methyl-5-ethoxyaniline
2-Methyl-5-butoxyaniline
2-Methyl-5-hexoxyaniline
Propiedades
Número CAS |
918445-06-4 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
2-methyl-5-propoxyaniline |
InChI |
InChI=1S/C10H15NO/c1-3-6-12-9-5-4-8(2)10(11)7-9/h4-5,7H,3,6,11H2,1-2H3 |
Clave InChI |
POIUBBFYVAZOLB-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=C(C=C1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide](/img/structure/B15172677.png)
![(3aS,4R,9aS,9bR)-2-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15172684.png)
![N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B15172697.png)
![3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene](/img/structure/B15172705.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide](/img/structure/B15172710.png)
![tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B15172711.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-4-hydroxy-](/img/structure/B15172715.png)


![Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B15172740.png)
![Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B15172748.png)
![2,5-Diphenyl-7-(phenylsulfanyl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B15172755.png)

